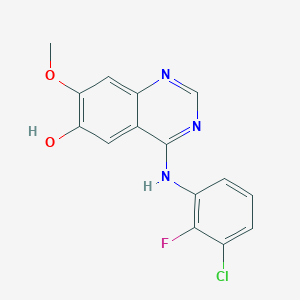4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
CAS No.: 612501-52-7
Cat. No.: VC2843944
Molecular Formula: C15H11ClFN3O2
Molecular Weight: 319.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 612501-52-7 |
|---|---|
| Molecular Formula | C15H11ClFN3O2 |
| Molecular Weight | 319.72 g/mol |
| IUPAC Name | 4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-ol |
| Standard InChI | InChI=1S/C15H11ClFN3O2/c1-22-13-6-11-8(5-12(13)21)15(19-7-18-11)20-10-4-2-3-9(16)14(10)17/h2-7,21H,1H3,(H,18,19,20) |
| Standard InChI Key | VZBZUFGPXJGXNJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)O |
| Canonical SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)O |
Introduction
Chemical Identity and Structural Properties
Molecular Identification
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol belongs to the quinazoline class of compounds, which are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This particular quinazoline derivative is registered with the Chemical Abstracts Service (CAS) number 612501-52-7, providing a unique identifier for the compound in chemical databases and literature . The compound has several synonyms in scientific literature, including "4-(3-Chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline" and "6-Quinazolinol, 4-[(3-chloro-2-fluorophenyl)amino]-7-methoxy-" . These alternative nomenclatures reflect different approaches to naming the same molecular structure while adhering to chemical naming conventions.
Structural and Physicochemical Properties
The molecular formula of the compound is C15H11ClFN3O2, with a precise calculated molecular weight of 319.723 g/mol . The structure features a quinazoline core with specific substitutions that define its chemical and biological characteristics. The compound has a fluorine atom at the 2-position and a chlorine atom at the 3-position of the phenyl ring attached to the 4-position of the quinazoline through an amino linkage . Additionally, a methoxy group is present at the 7-position and a hydroxyl group at the 6-position of the quinazoline ring .
Table 1: Key Physicochemical Properties of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Biological Activity and Applications
| Compound | IC50 (μg/mL) against A431 | IC50 (μg/mL) against H1299 |
|---|---|---|
| 6-(3-Chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline | 23.1 | 36.7 |
| Gefitinib (reference drug) | 21.5 | 84.2 |
Given the structural similarities between this compound and 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol, it is reasonable to hypothesize that our compound of interest may also possess anticancer properties. The presence of the 3-chloro-2-fluorophenyl group instead of a 2-fluorophenyl group, and a hydroxyl group instead of a chloropropoxy group, would likely influence the biological activity, potentially enhancing or modifying the anticancer efficacy through altered receptor interactions or cellular uptake mechanisms.
| Quantity | Price (USD) | Supplier |
|---|---|---|
| 10g | $200.00 | ChemShuttle |
| 25g | $400.00 | ChemShuttle |
| 100g | $1200.00 | ChemShuttle |
The compound is recommended to be stored at 2-8 degrees Celsius to maintain its stability and integrity . This temperature range minimizes potential degradation through oxidation or other chemical reactions, ensuring the compound's quality for experimental use. The commercial availability in various quantities allows researchers to obtain appropriate amounts for different research scales, from preliminary screening to larger-scale synthesis and biological testing.
Current Research and Future Directions
Research on quinazoline derivatives, including compounds similar to 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol, continues to be an active area in medicinal chemistry. The search results indicate ongoing efforts to optimize the structure of quinazoline compounds to enhance their biological activities, particularly in anticancer research . The statement "Further studies on structural optimization and biological activities of quinazolines are underway in our laboratory and will be reported in the future" suggests continued interest in developing improved quinazoline-based therapeutic agents .
Future research directions may include:
-
Systematic structure-activity relationship studies to identify optimal substitution patterns for enhanced potency and selectivity.
-
Exploration of additional biological activities beyond anticancer effects, such as antimicrobial, antiviral, or anti-inflammatory properties.
-
Investigation of the specific molecular targets and mechanisms of action of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol and related compounds.
-
Development of novel synthetic methodologies for more efficient preparation of these compounds and their derivatives.
-
Formulation studies to enhance the bioavailability and pharmacokinetic properties of promising quinazoline compounds.
These research efforts reflect the continued importance of quinazoline derivatives in drug discovery and development, with 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol representing a valuable scaffold for further exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume